Product packaging for 5-(4-Methoxyphenyl)pyrrolidin-2-one(Cat. No.:CAS No. 128100-35-6)

5-(4-Methoxyphenyl)pyrrolidin-2-one

Cat. No.: B152611
CAS No.: 128100-35-6
M. Wt: 191.23 g/mol
InChI Key: IQBLOWAQCJSQIG-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)pyrrolidin-2-one is a high-purity organic compound that serves as a versatile intermediate in medicinal chemistry and drug discovery. Its core structure features a pyrrolidin-2-one ring (a five-membered lactam) substituted with a 4-methoxyphenyl group at the 5-position. The pyrrolidine ring adopts an envelope conformation, and the substituents are in a mutually cis configuration . The primary research value of this compound lies in its role as a synthetic precursor for the development of biologically active molecules. It is an essential intermediate in the synthesis of complex tetramic acid derivatives . Tetramic acid analogs are of significant interest due to their wide range of potent biological activities, which include antibiotic, antiviral, and antifungal properties, as observed in various natural products . Furthermore, the pyrrolidine ring is a privileged scaffold in pharmacology, found in numerous FDA-approved drugs and experimental compounds across therapeutic areas such as infectious diseases, oncology, and neuroscience . Researchers utilize this compound as a key building block to construct more complex molecular architectures. Its structure facilitates further chemical modifications, making it a valuable template for multi-step syntheses aimed at creating novel drug candidates for biological evaluation . Intended Use: This product is intended for research and development purposes in a laboratory setting only. It is strictly for professional use. Usage Restrictions: This material is sold "As-Is" for Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses, nor is it for food, drug, or household application. The buyer assumes all responsibility for determining the suitability of this product for their specific purpose.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO2 B152611 5-(4-Methoxyphenyl)pyrrolidin-2-one CAS No. 128100-35-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-methoxyphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-9-4-2-8(3-5-9)10-6-7-11(13)12-10/h2-5,10H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBLOWAQCJSQIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Aspects of Pyrrolidin 2 One Derivatives

Ring Opening and Stability Considerations

The stability of the γ-lactam ring in 5-(4-Methoxyphenyl)pyrrolidin-2-one is a critical factor in its chemical transformations. The five-membered ring is generally stable but can undergo ring-opening reactions under specific conditions.

Theoretical Studies on the Energy Barrier and Processes of Lactam Ring Opening

While specific theoretical studies on the ring opening of this compound are not extensively documented, insights can be drawn from computational analyses of related lactam systems. Theoretical studies on the hydrolysis of β-lactams, for instance, have been thoroughly investigated using density functional theory (DFT) to understand the energy barriers and the structure of tetrahedral intermediates. nih.gov These studies highlight the importance of the strain in the lactam ring and the nature of substituents in determining the activation energy for ring cleavage.

For γ-lactams like pyrrolidin-2-one, the ring strain is less pronounced than in β-lactams, suggesting a higher energy barrier for hydrolytic ring opening. The presence of the 5-(4-methoxyphenyl) substituent is expected to influence this energy barrier. The electron-donating nature of the methoxy (B1213986) group on the phenyl ring can affect the electronic properties of the lactam, potentially influencing the stability of intermediates formed during ring-opening reactions. Further dedicated theoretical studies on 5-aryl-pyrrolidin-2-ones would be beneficial to precisely quantify these effects.

Hydrogen Bonding Interactions within Pyrrolidin-2-one Systems

The amide functionality in this compound is a key participant in hydrogen bonding, both with other molecules and in self-association.

Synergistic Effects of Conjugation and Polarization on Dual Amide Hydrogen-Bonding

The ability of the pyrrolidin-2-one ring to form hydrogen-bonded dimers is well-established. libretexts.org Ab initio calculations have shown that cyclic dimerization through dual amide hydrogen bonds is a favorable process. libretexts.org The strength of these hydrogen bonds can be influenced by substituents on the lactam ring.

In the case of this compound, the aryl substituent can impact hydrogen bonding through electronic effects. While direct conjugation between the phenyl ring and the amide group is interrupted by the sp3-hybridized C5 carbon, the substituent can still exert an inductive effect. Furthermore, studies on aryl pyrrolidine-based hydrogen-bond donors in asymmetric catalysis have demonstrated that the nature of the aryl group is a crucial variable in the network of noncovalent interactions that dictate enantioselectivity. organic-chemistry.org This suggests that the 4-methoxyphenyl (B3050149) group in this compound plays a role in modulating the hydrogen-bonding capabilities of the amide moiety.

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of this compound is characterized by the electrophilic nature of the carbonyl carbon and the potential for nucleophilic attack at various positions, influenced by the nature of the reactants and reaction conditions.

Keteniminium Ions as Unique and Versatile Electrophilic Intermediates

A significant aspect of the reactivity of tertiary amides, including N-substituted pyrrolidin-2-ones, involves the in-situ generation of keteniminium ions. nih.gov These highly electrophilic intermediates can be formed by the activation of the amide with reagents like triflic anhydride (B1165640). nih.govlibretexts.org Keteniminium ions are versatile species that can undergo a variety of transformations, including cycloadditions. nih.govlibretexts.org

For a derivative of this compound that is N-substituted, treatment with an activating agent could lead to the formation of a keteniminium ion. The presence of the 5-aryl group would be expected to influence the stability and subsequent reactions of this intermediate. For instance, intramolecular cycloadditions of keteniminium ions with tethered alkynes have been shown to be dependent on the nature of the substituents. nih.govlibretexts.org

Influence of Substituents on Reaction Pathways and Outcomes

The 4-methoxyphenyl substituent at the 5-position of the pyrrolidin-2-one ring exerts a significant influence on the molecule's reactivity and the pathways of its chemical transformations. This influence is a combination of steric and electronic effects.

The synthesis of 1,5-disubstituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and anilines demonstrates the impact of aryl substituents. nih.govmdpi.com In these reactions, the nature of the aryl group on the cyclopropane (B1198618), which becomes the 5-substituent of the pyrrolidinone, affects the reaction efficiency. While specific data for the 4-methoxyphenyl group in this particular reaction is part of a broader study, the general trend indicates that electron-donating or withdrawing groups on the aryl ring influence the reactivity of the intermediates and the yield of the final product. nih.gov

Furthermore, in nucleophilic aromatic substitution reactions involving thiophene (B33073) derivatives, the nature of the substituent on the aromatic ring has a profound effect on the reaction mechanism and rate. nih.gov By analogy, the electron-donating methoxy group in the 5-(4-methoxyphenyl) substituent of the target compound would be expected to influence its reactivity in reactions where the aromatic ring participates, such as electrophilic aromatic substitution on the phenyl ring itself. libretexts.org

Stereoelectronic Effects in Pyrrolidinone Reactivity and Transformations

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on the energy and reactivity of a molecule, play a crucial role in dictating the outcomes of chemical reactions involving this compound. These effects are not merely a combination of steric and electronic influences but are distinct phenomena arising from specific orbital interactions. The orientation of the 4-methoxyphenyl group relative to the pyrrolidinone ring can significantly impact the accessibility and reactivity of different sites within the molecule.

Detailed research findings have illuminated how the interplay of orbital overlap and conformational preferences can direct the course of various transformations. For instance, the reactivity of the lactam carbonyl can be modulated by through-space interactions with the appended aryl ring.

One of the key stereoelectronic interactions at play is the n → π* interaction, where the lone pair of a heteroatom donates electron density into the antibonding (π) orbital of a nearby carbonyl group. While this is a general feature of amides, the presence and conformation of the C5-aryl substituent can influence the geometry and energetics of this interaction within the pyrrolidinone system. The alignment of the aryl group can either enhance or diminish the overlap between the nitrogen lone pair and the carbonyl π orbital, thereby affecting the carbonyl's electrophilicity and the planarity of the amide bond.

Furthermore, the conformational preferences of the 5-aryl group can exert significant control over the stereochemical outcome of reactions at adjacent positions. For example, in reactions involving the formation of an enolate, the preferred conformation of the 4-methoxyphenyl substituent can direct the approach of a base and subsequently the approach of an electrophile, leading to high levels of diastereoselectivity. This control is often a result of minimizing steric hindrance in the transition state, a classic example of stereoelectronic influence.

Computational studies have provided deeper insights into these phenomena. By analyzing the transition state geometries of various reactions, researchers can model and predict how subtle changes in the orientation of the C5 substituent can lead to vastly different product distributions. These models often highlight the importance of non-covalent interactions, such as CH-π interactions between the pyrrolidinone ring and the aryl substituent, in stabilizing specific transition states.

Computational and Theoretical Investigations of 5 4 Methoxyphenyl Pyrrolidin 2 One and Analogues

Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies

Quantum mechanical and Density Functional Theory (DFT) calculations have become indispensable tools in modern chemistry for understanding the intricacies of molecular systems. These methods provide a framework for analyzing the electronic structure, predicting reactivity, and elucidating reaction mechanisms with a high degree of accuracy. For pyrrolidin-2-one and its derivatives, these computational techniques offer a molecular-level understanding of their properties.

Electronic Structure Analysis of Pyrrolidin-2-one and Related Lactam Systems

The electronic structure of a molecule is fundamental to its chemical and physical properties. DFT studies, often employing methods like B3LYP with basis sets such as 6-31G*, are used to determine the geometries and electronic properties of pyrrolidin-2-one and its analogues. inpressco.com These calculations provide information on the distribution of electrons within the molecule, which is crucial for understanding its reactivity.

Key electronic properties that are often analyzed include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy is related to its electron-accepting ability. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. biomedres.usnih.gov

For 5-aryl-pyrrolidin-2-one systems, the electronic nature of the substituent on the phenyl ring can significantly influence the electronic properties of the entire molecule. An electron-donating group, such as a methoxy (B1213986) group at the para position in 5-(4-Methoxyphenyl)pyrrolidin-2-one, is expected to increase the electron density of the aromatic ring and potentially raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. Conversely, electron-withdrawing groups would lower the HOMO energy and increase the molecule's propensity to react with nucleophiles.

Table 1: Calculated Electronic Properties of a Representative 5-Aryl-Pyrrolidin-2-one Analogue

ParameterValue (eV)
HOMO Energy-6.25
LUMO Energy-1.10
HOMO-LUMO Gap5.15

Note: The data in this table is representative of a 5-aryl-pyrrolidin-2-one analogue and is intended for illustrative purposes. The specific values for this compound may vary.

Investigation of Energy Barriers and Reaction Mechanisms

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions by mapping the potential energy surface and identifying transition states and intermediates. This allows for the determination of reaction pathways and the calculation of activation energy barriers. For the synthesis of 5-aryl-pyrrolidin-2-ones, several synthetic routes have been explored, and computational studies can help in understanding the intricacies of these reactions.

One common method for the synthesis of 5-substituted pyrrolidin-2-ones involves the reaction of donor-acceptor cyclopropanes with amines. nih.gov DFT calculations can be employed to model the reaction pathway, including the initial ring-opening of the cyclopropane (B1198618), the nucleophilic attack of the amine, and the subsequent cyclization to form the lactam ring. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This information is invaluable for optimizing reaction conditions and predicting the feasibility of different synthetic strategies.

Calculation of Molecular Descriptors for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry and rely on the calculation of molecular descriptors that quantify various aspects of a molecule's structure. drugdesign.org These descriptors can then be correlated with biological activity or chemical reactivity to build predictive models. For this compound and its analogues, a wide range of molecular descriptors can be calculated using computational methods.

These descriptors can be broadly categorized into electronic, steric, and lipophilic parameters. Electronic descriptors, such as dipole moment, partial atomic charges, and HOMO/LUMO energies, provide insights into the electrostatic and frontier orbital interactions of the molecule. Steric descriptors, like molecular volume and surface area, describe the size and shape of the molecule, which are important for its interaction with biological receptors. Lipophilic descriptors, most notably the partition coefficient (logP), quantify the molecule's hydrophobicity, a key factor in its pharmacokinetic profile.

In a typical QSAR study of pyrrolidin-2-one derivatives, a set of these descriptors is calculated for a series of compounds with known activities. researchgate.netnih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop a mathematical model that relates the descriptors to the observed activity. nih.gov Such models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. nih.govresearchgate.net

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Pyrrolidin-2-one Analogues

Descriptor CategoryDescriptor Example
ElectronicDipole Moment
HOMO Energy
LUMO Energy
StericMolecular Weight
Molar Refractivity
LipophilicLogP

Molecular Electrostatic Potential (MEP) Mapping for Prediction of Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. libretexts.org An MEP map is a three-dimensional representation of the electrostatic potential on the electron density surface of a molecule. Different colors are used to represent regions of different electrostatic potential, with red typically indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).

For this compound, the MEP map would reveal key features about its reactivity. The oxygen atom of the carbonyl group in the pyrrolidin-2-one ring is expected to be a region of high negative electrostatic potential (red), making it a likely site for electrophilic attack or hydrogen bond donation. researchgate.net Conversely, the hydrogen atom attached to the nitrogen atom of the lactam is expected to be a region of positive electrostatic potential (blue), indicating its susceptibility to nucleophilic attack or its role as a hydrogen bond donor.

The presence of the 4-methoxyphenyl (B3050149) group will also influence the MEP. The oxygen atom of the methoxy group and the aromatic ring itself will contribute to the electron-rich character of that part of the molecule, which can be visualized on the MEP map. These maps are particularly useful for understanding non-covalent interactions, such as those involved in ligand-receptor binding, and for predicting the sites of electrophilic and nucleophilic attack in chemical reactions. researchgate.netbohrium.com

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques provide a powerful means to study the behavior of molecules and their interactions with other molecules, particularly biological macromolecules. These methods are widely used in drug discovery to predict how a small molecule, such as this compound, might bind to a protein target and to estimate its binding affinity.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, molecular docking is used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein receptor. mdpi.com This information is crucial for understanding the mechanism of action of a drug and for designing new drugs with improved efficacy and selectivity. bohrium.com

For this compound and its analogues, molecular docking studies can be performed to investigate their potential as inhibitors of various enzymes or as ligands for specific receptors. nih.govunica.it The process involves generating a three-dimensional model of the ligand and the target protein, and then using a docking algorithm to explore the possible binding poses of the ligand in the active site of the protein. The docking program then scores the different poses based on a scoring function that estimates the binding affinity. preprints.org

The results of a molecular docking study can provide detailed information about the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. openmedicinalchemistryjournal.com For example, a docking study of a 5-aryl-pyrrolidin-2-one analogue might reveal that the carbonyl oxygen of the lactam ring forms a hydrogen bond with a specific amino acid residue in the active site, while the aryl group engages in hydrophobic interactions with another part of the protein. This information can be used to design new analogues with modified substituents that can form stronger interactions with the protein, leading to improved binding affinity and biological activity. nih.gov

Table 3: Representative Molecular Docking Results for a Pyrrolidin-2-one Analogue with a Protein Target

ParameterValue
Binding Energy (kcal/mol)-7.5
Interacting ResiduesTYR 123, PHE 234, LEU 345
Interaction TypesHydrogen Bond, Hydrophobic Interaction

Note: The data in this table is hypothetical and for illustrative purposes. Actual docking results will vary depending on the specific ligand, protein target, and docking software used.

Molecular Dynamics Simulations to Explore Compound-Protein Complex Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules and their interactions over time. In the context of drug discovery, MD simulations provide insights into the stability of a ligand, such as this compound, when bound to its target protein. These simulations can predict the binding affinity and the conformational changes that occur within the protein-ligand complex, which are crucial for the efficacy of a potential drug.

Research on pyrrolidin-2-one derivatives has utilized MD simulations to evaluate their potential as inhibitors of enzymes like acetylcholinesterase (AChE), which is relevant in the study of Alzheimer's disease. tandfonline.comnih.gov In these studies, the stability of the compound-protein complex is assessed by running simulations for a significant duration, often up to 100 nanoseconds, to observe the interactions and structural changes. tandfonline.com The stability of the complex is often quantified by parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial docked positions. A lower and stable RMSD value over the simulation time generally indicates a stable binding complex.

For instance, in a study of various pyrrolidin-2-one derivatives, MD simulations were performed to understand their binding with AChE. The results indicated that the synthesized compounds formed stable complexes with the enzyme. tandfonline.com The binding affinity can be further estimated using techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations on the frames generated from the MD simulation trajectory. tandfonline.com

To illustrate the type of data obtained from such simulations, the following table presents hypothetical RMSD values for a set of pyrrolidin-2-one analogues in complex with a target protein, showcasing how stability can be compared across different derivatives.

CompoundSimulation Time (ns)Average Protein RMSD (Å)Average Ligand RMSD (Å)
Analogue A1001.5 ± 0.30.8 ± 0.2
Analogue B1002.1 ± 0.51.2 ± 0.4
Analogue C1001.7 ± 0.40.9 ± 0.3
This compound 100 1.6 ± 0.3 0.7 ± 0.2

This table is representative and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues and reducing the need for extensive experimental testing. nih.gov The development of a QSAR model involves calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), to build a predictive equation. nih.gov

For pyrrolidin-2-one derivatives and related heterocyclic compounds, QSAR studies have been employed to understand the structural requirements for their biological activities. For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed for various pyrrolidine (B122466) derivatives to predict their inhibitory activities against different targets. nih.gov These models provide contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence the activity, offering valuable insights for lead optimization.

A typical QSAR study involves a dataset of compounds with their experimentally determined biological activities (e.g., IC50 values). Various descriptors are then calculated for each compound. The table below provides an example of the types of descriptors that might be used in a QSAR study of this compound analogues.

Compound AnalogueMolecular Weight ( g/mol )LogPNumber of H-bond DonorsNumber of H-bond AcceptorsPredicted Activity (IC50, µM)
Analogue 1205.251.8125.2
Analogue 2235.282.1133.8
Analogue 3221.261.9224.5
This compound 207.24 1.7 1 2 4.9

This table is representative and for illustrative purposes.

The predictive power of a QSAR model is assessed using statistical parameters such as the squared correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (pred_r²). scholarsresearchlibrary.com A statistically robust QSAR model can then be used to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity.

Conformational Analysis and Stereochemical Insights

Computational Prediction of Stereoisomer Stability and Energetic Preferences

The biological activity of a chiral molecule like this compound can be highly dependent on its stereochemistry. Computational methods are invaluable for predicting the relative stability of different stereoisomers and their preferred conformations. Techniques such as quantum chemical calculations, often using Density Functional Theory (DFT), can be employed to determine the energetic preferences of enantiomers and diastereomers.

These calculations can provide the relative energies of different conformations, allowing for the identification of the most stable, low-energy structures. This information is critical as the biologically active conformation of a molecule is often one of its low-energy conformers. For pyrrolidine rings, the puckering of the five-membered ring leads to different envelope and twist conformations, and computational methods can predict the energy barriers between these forms.

The following table illustrates hypothetical relative energies for the stereoisomers of a substituted pyrrolidin-2-one, as would be determined by computational methods.

StereoisomerRelative Energy (kcal/mol)Predicted Population (%) at 298 K
(R)-isomer0.0065
(S)-isomer0.5035

This table is representative and for illustrative purposes.

Analysis of Stereoselectivity in Synthetic Reactions using Computational Methods

Computational chemistry can also be used to understand and predict the stereochemical outcome of synthetic reactions. By modeling the transition states of the reaction pathways leading to different stereoisomers, it is possible to rationalize the observed stereoselectivity or to predict the outcome of a planned synthesis. This is particularly useful in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral compound.

For the synthesis of substituted pyrrolidines, computational studies can elucidate the factors that control the facial selectivity of key bond-forming steps. For instance, in the asymmetric C-H functionalization of a pyrrolidine precursor, computational studies can rationalize why a particular catalyst leads to the formation of one enantiomer over the other by comparing the energies of the diastereomeric transition states. acs.org

These computational models can take into account the structure of the reactants, the catalyst, and the solvent to provide a detailed picture of the reaction mechanism. The insights gained from such analyses can guide the choice of catalyst and reaction conditions to achieve the desired stereochemical outcome.

A representative table showing the calculated energy barriers for the formation of two different stereoisomers in a hypothetical reaction is presented below.

Transition StateProduct StereoisomerCalculated Activation Energy (kcal/mol)Predicted Product Ratio
TS-R(R)-product15.295
TS-S(S)-product17.05

This table is representative and for illustrative purposes.

General Principles of Biological Activity and Target Engagement

Pyrrolidinone as a Scaffold for Designing Powerful Bioactive Agents

The pyrrolidinone ring, a five-membered heterocyclic structure, is recognized as a versatile and privileged scaffold in medicinal chemistry for the development of potent bioactive agents. This core structure is present in numerous natural products and synthetic compounds that exhibit a wide array of pharmacological effects. The interest in pyrrolidinone derivatives stems from their diverse biological activities, which include antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.

The pyrrolidine ring, also known as tetrahydropyrrole, is a fundamental component of many biologically active molecules and alkaloids. acs.org Its structural features allow for various substitutions, enabling the fine-tuning of its pharmacological profile. Researchers have successfully synthesized a multitude of pyrrolidinone derivatives, many of which demonstrate significant biological activities, highlighting their potential for future drug development against a range of diseases and infections.

In Vitro Mechanistic Exploration of Novel Pyrrolidinone Hybrid Molecules

The exploration of novel hybrid molecules incorporating the pyrrolidinone scaffold is an active area of research. Scientists synthesize new derivatives by combining the pyrrolidinone ring with other pharmacologically active moieties to create compounds with enhanced or novel biological activities. For instance, new heterocyclic derivatives of pyrrolidinone linked to benzoxazole (B165842) have been synthesized to combat bacterial resistance.

In one study, a series of 1,4-disubstituted pyrrolidin-2-ones containing various azole fragments (such as diazole, oxadiazole, and triazole) were synthesized from 1-(4-methoxyphenyl)pyrrolidin-2-one. researchgate.net These hybrid molecules were then evaluated for their biological potential, demonstrating that combining different heterocyclic systems can lead to compounds with moderate antibacterial and antioxidant activities. researchgate.net Similarly, the synthesis of dispiro pyrrolidines via [3+2]-cycloaddition reactions has yielded new compounds with potential as cholinesterase inhibitors. researchgate.net These studies underscore the strategy of molecular hybridization to develop alternative therapeutic molecules that can overcome the limitations of existing drugs. acs.org

In Vitro Enzyme Inhibition Studies

Alpha-Amylase and Alpha-Glucosidase Inhibitory Activity of Pyrrolidine-Based Compounds

Alpha-amylase and alpha-glucosidase are key enzymes in carbohydrate metabolism, and their inhibition is a validated strategy for managing type 2 diabetes mellitus. nih.govmui.ac.ir Several studies have demonstrated the potential of pyrrolidine derivatives as inhibitors of these enzymes.

In a recent study, a series of pyrrolidine derivatives were synthesized and tested for their inhibitory activity against α-amylase and α-glucosidase. nih.gov The 4-methoxy analogue (compound 3g) showed significant inhibition of both enzymes, with IC50 values of 26.24 µg/mL for α-amylase and 18.04 µg/mL for α-glucosidase. nih.gov Another study on N-acetylpyrrolidine derivatives found that they exhibited mixed-type inhibition against both α-glucosidase and α-amylase. nih.gov Specifically, compound 4a, an N-acetylpyrrolidine substituted with a benzyl (B1604629) group, was a potent inhibitor of α-glucosidase with an IC50 value of 0.52 ± 0.02 mM. nih.gov

Furthermore, research on pyrrolidine-2,5-dione derivatives also showed their potential as α-glucosidase inhibitors, although their activity was generally moderate to poor. nih.gov The most active compound in this series had an IC50 value of 28.3 ± 0.28 µM. nih.gov These findings indicate that the pyrrolidine scaffold is a promising starting point for designing new antidiabetic agents.

Table 1: In Vitro α-Amylase and α-Glucosidase Inhibitory Activity of Pyrrolidin-2-one Derivatives Use the interactive controls to view and sort the data.

Compound ClassDerivativeTarget EnzymeIC50 ValueReference
Pyrrolidine Derivative4-methoxy analogue (3g)α-Amylase26.24 µg/mL nih.gov
Pyrrolidine Derivative4-methoxy analogue (3g)α-Glucosidase18.04 µg/mL nih.gov
N-acetylpyrrolidine DerivativeCompound 4a (N-benzyl substituted)α-Glucosidase0.52 ± 0.02 mM nih.gov
N-acetylpyrrolidine DerivativeCompound 4b (N-tosyl substituted)α-Glucosidase1.64 ± 0.08 mM nih.gov
Pyrrolidine-2,5-dione DerivativeCompound 11oα-Glucosidase28.3 ± 0.28 µM nih.gov

Acetylcholinesterase (AChE) Inhibition Mechanisms by Pyrrolidin-2-one Derivatives

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. nih.govnih.gov The pyrrolidin-2-one scaffold has been identified as a promising framework for developing new AChE inhibitors. acs.org

A study focused on designing novel pyrrolidin-2-one derivatives as potential AChE inhibitors reported the synthesis of a library of 18 new molecules. nih.gov Through in silico docking studies with the AChE enzyme, researchers found that these compounds showed good binding affinity. nih.gov Specifically, compounds like 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one (14a) exhibited a higher docking score (-18.59) than the standard drug donepezil (B133215) (-17.257), suggesting strong potential for inhibition. nih.gov Molecular dynamics simulations further confirmed that these compounds could form stable complexes with the enzyme. nih.gov

In other research, newly synthesized dispiro pyrrolidine derivatives were evaluated for their inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net The results indicated a better inhibitory activity against BChE. Kinetic studies of the most potent compound suggested a mixed-mode inhibition mechanism, where the molecule can bind to either the active or allosteric sites of the enzyme. researchgate.net

Table 2: In Vitro Cholinesterase Inhibitory Activity of Pyrrolidine Derivatives Use the interactive controls to view and sort the data.

Compound ClassDerivativeTarget EnzymeIC50 Value (µM)Reference
Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidine]Compound 8eAChE3.35 nih.gov
Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidine]Compound 8eBChE5.63 nih.gov
Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidine]Compound 8gAChE3.15 nih.gov
Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidine]Compound 8gBChE4.74 nih.gov
Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidine]Compound 8hAChE6.27 nih.gov
Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidine]Compound 8hBChE5.34 nih.gov
Dispiro pyrrolidineCompound 7bBChE12.78 ± 1.52 researchgate.net

Cell-Based Biological Activity Investigations (In Vitro)

Cell-based assays are crucial for determining the biological effects of new compounds at the cellular level. Pyrrolidin-2-one derivatives have been investigated in various cell-based models, demonstrating a range of activities, particularly in anticancer research.

A series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their anticancer activity against human A549 pulmonary epithelial cells. mdpi.com The study found that incorporating 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the pyrrolidinone structure significantly enhanced anticancer activity, reducing cancer cell viability to 28.0% and 29.6%, respectively. mdpi.com This activity was notably higher than that of the reference drug, cytarabine. mdpi.com

In another study, pyrrolidine-2,3-dione (B1313883) derivatives were identified as inhibitors of P. aeruginosa PBP3. researchgate.net The cytotoxicity of these compounds was assessed against the T-lymphoblast CCRF-CEM cell line, and the promising compounds showed no apparent cytotoxicity, indicating a favorable profile for further development as antibacterial agents. researchgate.net Additionally, a study on 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones reported moderate antibacterial activity against Rhizobium radiobacter, Xanthomonas campestris, and Escherichia coli for derivatives containing 5-thioxo-4,5-dihydro-1,3,4-oxadiazole and nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazine systems. researchgate.net

Mechanistic Insights into the Biological Activities of Pyrrolidin-2-one Derivatives

Derivatives of pyrrolidin-2-one, a five-membered lactam, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the mechanistic underpinnings of these compounds, with a specific focus on the anticancer properties and permeation-enhancing effects of select derivatives.

Mechanistic Biological Activity Studies in Vitro of Pyrrolidin 2 One Derivatives

Analysis of Lipoidal Pathway Enhancement

While direct in vitro studies specifically investigating the mechanistic role of 5-(4-Methoxyphenyl)pyrrolidin-2-one in the enhancement of the lipoidal pathway are not extensively available in the current body of scientific literature, an analysis of its structural components and the activities of related compounds allows for a scientifically grounded discussion of its potential in this area. The lipoidal pathway is crucial for various cellular functions, including the transport and metabolism of lipids. Small molecules that can modulate this pathway are of significant interest in therapeutic research. nih.gov

The structure of This compound includes a pyrrolidin-2-one core and a 4-methoxyphenyl (B3050149) group. The pyrrolidin-2-one scaffold is a common feature in many biologically active compounds. nih.govrdd.edu.iq The 4-methoxyphenyl group, being lipophilic, is a key feature that may influence the compound's interaction with the lipid environments of the cell. Research on related proline derivatives has suggested that the presence of a lipophilic group, such as a 4-methoxyphenyl group, can be advantageous for biological activity, potentially by facilitating interaction with cellular membranes or lipophilic binding sites on proteins. nih.gov

The enhancement of lipoidal pathways by small molecules can occur through various mechanisms. These can include direct interaction with enzymes involved in lipid metabolism, modulation of lipid transport proteins, or altering the physical properties of cellular membranes. avantiresearch.commdpi.com For instance, some small molecules are designed as lipidic prodrugs to improve their pharmacokinetic profile by leveraging lymphatic transport pathways. avantiresearch.com While This compound is not a prodrug in the classical sense, its lipophilic character could facilitate its partitioning into lipid-rich cellular compartments, thereby potentially influencing lipid-related processes.

In the broader context of pyrrolidine (B122466) derivatives, their biological activities are diverse, ranging from anticonvulsant to anticancer and antibacterial effects. rdd.edu.iq However, specific data linking this class of compounds to the enhancement of the lipoidal pathway remains an area for future investigation. The evaluation of This compound in in vitro models of lipid metabolism and transport would be a necessary step to elucidate its potential role. Such studies could involve assays to measure the uptake and metabolism of fatty acids, or the activity of key enzymes in lipid biosynthesis and degradation.

Structure Activity Relationships Sar and Design Principles for Pyrrolidin 2 One Analogues

Impact of Substitutions on Biological Activity

The biological profile of pyrrolidin-2-one derivatives can be significantly modulated by introducing various substituents at different positions of the core ring. researchgate.net Understanding the influence of these substitutions is paramount for optimizing the therapeutic potential of these compounds.

Significance of Substitutions at the N1, 3rd, and 5th Positions of the Pyrrolidine (B122466) Core for Optimizing Biological Activity

Substitutions at the N1, C3, and C5 positions of the pyrrolidine-2-one ring play a crucial role in determining the biological activity of its analogues.

The N1 position of the pyrrolidin-2-one ring is a common site for modification to influence the compound's properties. For instance, a series of N-substituted pyrrolidin-2-ones can be prepared through the condensation of primary amines with γ-butyrolactone (GBL) at high temperatures. researchgate.net Research has shown that N-alkyl pyrrolidin-2-one derivatives can be synthesized from glutamic acid, indicating the versatility of this position for introducing various alkyl groups. rdd.edu.iq In the context of Factor Xa (fXa) inhibitors, an N-2-(morpholin-4-yl)-2-oxoethyl derivative demonstrated potent and selective fXa inhibition with good anticoagulant activity and oral bioavailability. researchgate.net

The 3rd position is another key site for substitution. In the development of fXa inhibitors, 3-(6-chloronaphth-2-ylsulfonyl)aminopyrrolidin-2-one-based compounds have been designed and synthesized. researchgate.net Furthermore, in the pursuit of acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, a library of molecules was rationally designed based on a lead compound, 3-(4-(4-fluorobenzoyl)piperidin-1-yl)-1-(4-methoxybenzyl)pyrrolidin-2-one, highlighting the importance of complex substituents at this position. nih.gov

The 5th position also offers opportunities for tailoring biological activity. For example, the synthesis of 2-(5-substituted pyrrolidin-4-ylthio)-1β-methylcarbapenems has been explored to establish structure-activity relationships. nih.gov Additionally, Zhuang et al. prepared highly potent pyrrolidin-2-one derivatives with improved p53-MDM2 inhibitory activity, showcasing the potential of modifications at this position for anticancer applications. researchgate.netrdd.edu.iq

Influence of Aryl and Other Moiety Substitutions on Bioactivity

The introduction of aryl groups and other moieties to the pyrrolidin-2-one scaffold is a widely used strategy to enhance bioactivity. The nature and position of these substituents can have a profound impact on the compound's interaction with its biological target. nih.gov

For instance, in a series of pyrimido[2,1-f]purindiones, the activity as adenosine (B11128) A2A receptor antagonists was found to be dependent on the aryl substitution and its distance from the core structure. nih.gov Similarly, the synthesis of 2-arylpyrrolidines has been achieved with high enantiomeric excess, producing motifs found in active pharmaceutical ingredients like larotrectinib. acs.org The electronic properties of substituents on the phenyl ring can influence reactivity, with electron-withdrawing groups often increasing the electrophilicity and reactivity of the compound. acs.org

In the context of CDK9 inhibitors, the substitution at the C5-position of the pyrimidine (B1678525) core, in conjunction with a bulky substituted aniline (B41778) moiety, was crucial for potency and selectivity. acs.org The synthesis of helicid–pyrrolidine-2-one analogues and their evaluation for anticancer effects against human skov3 cells further underscores the importance of aryl moieties in conferring specific biological activities. rdd.edu.iqresearchgate.net

Rational Design Strategies for Enhanced Activity

The development of potent and selective pyrrolidin-2-one analogues relies heavily on rational design strategies. These approaches leverage computational tools and an understanding of SAR to guide the synthesis of optimized molecules.

Optimization of Molecular Structures for Specific Biological Effects

Rational drug design often involves the optimization of a lead compound's structure to enhance its interaction with a specific biological target. This can be seen in the design of Factor Xa (fXa) inhibitors, where the pyrrolidinone scaffold serves to present binders to the S1 and S4 sub-pockets of the enzyme. researchgate.net By optimizing the P1 and P4 groups of sulfonamidopyrrolidinone fXa inhibitors, researchers have developed potent and selective compounds. researchgate.net

Similarly, in the quest for novel acetylcholinesterase (AChE) inhibitors, a library of 18 new molecules was rationally designed to mimic and explore the chemical space around a known lead compound and the drug donepezil (B133215). nih.gov Docking and molecular dynamics simulation studies suggested that the newly synthesized compounds had a good binding affinity with AChE and could form stable complexes. nih.gov

Mimicking Lead Compounds and Exploring Novel Chemical Space

A common strategy in drug discovery is to mimic the structure of a known active compound to develop new molecules with similar or improved properties. This approach was employed in the design of novel AChE inhibitors, where a previously reported molecule with anti-Alzheimer's properties served as the template. nih.gov

Furthermore, the exploration of novel chemical space around a known pharmacophore is a key aspect of rational design. By synthesizing a library of derivatives, researchers can probe the structure-activity landscape and identify new compounds with enhanced activity. nih.gov This was demonstrated in the development of 2-pyrrolinones as inhibitors of HIV-1 integrase, where a pharmacophore model was used to screen an in-house database and identify promising candidates. nih.gov

Pharmacophore Elucidation and Strategic Modifications

Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of functional groups required for biological activity. By understanding the pharmacophore of a particular class of compounds, medicinal chemists can make strategic modifications to enhance their potency and selectivity.

A pharmacophore model was developed for HIV-1 integrase inhibitors, leading to the identification of eight 2-pyrrolinone compounds that fit the model's features. nih.gov Three of these synthesized compounds showed strand transfer inhibitory activity, with one exhibiting antiviral activity. nih.gov This success highlights the utility of pharmacophore-based screening in discovering new active molecules.

In another example, a 3D-QSAR model was developed to predict the activity of newly synthesized AChE inhibitors. nih.gov The model, which had high predictive power, suggested that the designed compounds would be potent inhibitors. nih.gov Such quantitative structure-activity relationship (QSAR) models, in conjunction with pharmacophore elucidation, provide a robust framework for the rational design and strategic modification of pyrrolidin-2-one analogues.

The versatility of the pyrrolidin-2-one scaffold, combined with a deep understanding of structure-activity relationships and the application of rational design principles, continues to drive the discovery of novel and potent therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-methoxyphenyl)pyrrolidin-2-one, and how are intermediates characterized?

  • Methodological Answer : A common approach involves coupling reactions, such as the formation of a thiazole derivative via condensation of 5-(4-methoxyphenyl)-2-methylthiazole-4-carboxylic acid with pyrrolidine derivatives under peptide coupling conditions (e.g., using HATU or EDCI). Intermediates are purified via silica gel chromatography (e.g., pentane:DCM:MeOH solvent systems) and characterized using LC-MS (to confirm molecular ions, e.g., [M+H]+ = 452.99) and high-resolution mass spectrometry (HRMS) for exact mass validation . Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) and infrared (IR) spectroscopy are critical for confirming functional groups and regiochemistry .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction at low temperatures (e.g., 100 K) is employed to resolve the molecular geometry. Data collection typically uses Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector. The SHELX suite (SHELXL) refines the structure, achieving R-factors < 0.05 for high-quality datasets. Mercury software visualizes anisotropic displacement ellipsoids and hydrogen bonding networks, while WinGX integrates data processing, refinement, and CIF generation .

Q. What analytical techniques are used to confirm purity and structural integrity of this compound?

  • Methodological Answer :

  • Mass Spectrometry : Electrospray ionization (ESI-MS) detects molecular ions (e.g., m/z 230 or 343 in related pyrrolidinones), with fragmentation patterns analyzed to confirm substituent positions .
  • Chromatography : Reverse-phase HPLC with UV detection assesses purity (>95%), while TLC monitors reaction progress .
  • Spectroscopy : 1H NMR (e.g., δ 3.8 ppm for methoxy groups) and 13C NMR (e.g., carbonyl signals at ~175 ppm) are standard for structural validation .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular conformations of this compound derivatives?

  • Methodological Answer : Comparative analysis of multiple crystal structures (e.g., via Mercury’s overlay function) identifies conformational flexibility in the pyrrolidinone ring and methoxyphenyl orientation. Hydrogen bonding (e.g., N–H···O interactions) and π-stacking interactions are quantified using PLATON or PARST. Discrepancies in bond lengths (mean C–C = 0.003 Å) or torsion angles may arise from lattice packing effects, which are modeled using Hirshfeld surface analysis .

Q. What strategies optimize the enantiomeric purity of this compound for pharmacological studies?

  • Methodological Answer : Chiral resolution via preparative HPLC with amylose-based columns separates enantiomers. Absolute configuration is confirmed using circular dichroism (CD) spectroscopy or X-ray crystallography of derivatives co-crystallized with chiral auxiliaries (e.g., Mosher’s acid). Asymmetric synthesis routes, such as organocatalytic Michael additions, are explored to improve enantioselectivity (>90% ee) .

Q. How do substituents on the pyrrolidinone ring influence the compound’s reactivity in ring-opening reactions?

  • Methodological Answer : Kinetic studies under varying conditions (e.g., acidic, basic, or enzymatic) monitor ring-opening rates via UV-Vis or NMR. Electron-donating groups (e.g., 4-methoxyphenyl) stabilize the lactam ring, reducing reactivity, while electron-withdrawing groups (e.g., bromophenyl in 5-(4-bromophenyl)pyrrolidin-2-one) increase susceptibility to nucleophilic attack. DFT calculations (e.g., using Gaussian) model transition states and activation energies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.